molecular formula C10H7N5O4 B5012625 N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)-2-pyridinecarbohydrazide

N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)-2-pyridinecarbohydrazide

Cat. No. B5012625
M. Wt: 261.19 g/mol
InChI Key: SHMYAIXODYSSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)-2-pyridinecarbohydrazide, commonly known as TPZ, is a small molecule that has shown promising results in scientific research. TPZ belongs to the class of nitroaromatic compounds that have been extensively studied for their potential therapeutic applications. TPZ has been found to possess anti-tumor and anti-inflammatory properties, making it an attractive candidate for further research.

Mechanism of Action

TPZ exerts its anti-tumor effects by inducing oxidative stress in hypoxic tumor cells. Under hypoxic conditions, TPZ is reduced to a highly reactive intermediate that reacts with oxygen to form ROS. ROS cause damage to cellular components, leading to tumor cell death. TPZ has also been found to inhibit the activity of certain enzymes that are important for tumor cell survival.
Biochemical and Physiological Effects:
TPZ has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. TPZ has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. TPZ has been found to improve blood flow to hypoxic tissues, leading to improved tissue oxygenation.

Advantages and Limitations for Lab Experiments

TPZ has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. TPZ has been extensively studied for its anti-tumor properties, making it a well-characterized compound. However, TPZ has some limitations for use in lab experiments. It is a reactive compound that requires careful handling. TPZ is also sensitive to light and air, which can lead to degradation.

Future Directions

There are several future directions for research on TPZ. One area of interest is the development of TPZ-based therapies for cancer. TPZ has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. Another area of interest is the development of TPZ-based therapies for inflammatory diseases. TPZ has been found to reduce inflammation in preclinical studies, and further research is needed to determine its potential therapeutic applications. Finally, there is a need for further research on the mechanism of action of TPZ. The exact mechanism by which TPZ induces tumor cell death is not fully understood, and further research is needed to elucidate this process.

Synthesis Methods

TPZ can be synthesized by reacting 2-pyridinecarbohydrazide with 2,4,6-trioxotetrahydro-5(2H)-pyrimidine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of TPZ can be improved by optimizing the reaction conditions.

Scientific Research Applications

TPZ has been extensively studied for its anti-tumor properties. It has been found to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy. TPZ is activated under hypoxic conditions, leading to the formation of reactive oxygen species (ROS) that induce tumor cell death. TPZ has also been found to sensitize tumor cells to radiation therapy, leading to improved outcomes.

properties

IUPAC Name

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O4/c16-7(5-3-1-2-4-11-5)15-14-6-8(17)12-10(19)13-9(6)18/h1-4H,(H3,12,13,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMYAIXODYSSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)N=NC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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